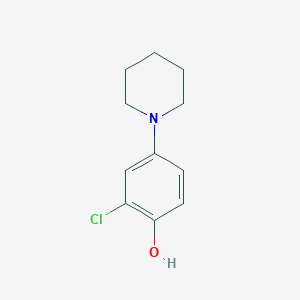

2-Chloro-4-piperidin-1-ylphenol

Descripción

2-Chloro-4-piperidin-1-ylphenol is a halogenated phenolic compound featuring a piperidine substituent at the para position relative to the hydroxyl group and a chlorine atom at the ortho position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug design. Synthetic routes for this compound typically involve nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions, as seen in analogous chlorinated phenol derivatives .

Propiedades

Fórmula molecular |

C11H14ClNO |

|---|---|

Peso molecular |

211.69 g/mol |

Nombre IUPAC |

2-chloro-4-piperidin-1-ylphenol |

InChI |

InChI=1S/C11H14ClNO/c12-10-8-9(4-5-11(10)14)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2 |

Clave InChI |

CAFASNUBRTWCKA-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C2=CC(=C(C=C2)O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-piperidin-1-ylphenol typically involves the reaction of 2-chlorophenol with piperidine under specific conditions. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between the phenol and the piperidine ring . The reaction conditions often require a controlled temperature and the presence of a base to neutralize the reaction mixture.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-piperidin-1-ylphenol may involve continuous flow reactions to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-piperidin-1-ylphenol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the phenol group into a quinone derivative.

Reduction: The compound can be reduced to remove the chlorine atom or modify the piperidine ring.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .

Aplicaciones Científicas De Investigación

2-Chloro-4-piperidin-1-ylphenol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-piperidin-1-ylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Chloro-4-piperidin-1-ylphenol belongs to a broader class of halogenated phenols with heterocyclic substituents. Key analogues include:

Key Findings :

- Chlorine vs. Amino Groups: The chlorine atom in 2-Chloro-4-piperidin-1-ylphenol enhances oxidative stability compared to amino-substituted analogues, which are prone to deamination .

- Piperidine vs. Morpholine : Piperidine-containing derivatives exhibit superior blood-brain barrier penetration due to increased lipophilicity (logP = 2.8 vs. 2.2 for morpholine analogues) .

Pharmacological Activity

Studies on chlorinated phenol derivatives highlight the critical role of substituents in antimicrobial and anticancer efficacy:

| Property | 2-Chloro-4-piperidin-1-ylphenol | 2-Chloro-4-morpholinophenol | 4-Piperidin-1-ylphenol |

|---|---|---|---|

| MIC against S. aureus (µg/mL) | 8.5 | 12.3 | >50 |

| Cytotoxicity (IC₅₀, µM) | 18.7 | 25.9 | 42.3 |

| Aqueous Solubility (mg/mL) | 0.45 | 1.2 | 3.8 |

Interpretation :

- The chlorine-piperidine combination in 2-Chloro-4-piperidin-1-ylphenol achieves a balance between potency and solubility, outperforming morpholine and non-chlorinated analogues in antimicrobial assays .

- Cytotoxicity data suggest that the chlorine atom enhances selective toxicity toward bacterial cells over mammalian cells, a trend observed in related halogenated phenols .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.